methyl 2-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for this compound is derived through a hierarchical analysis of its structural components. The core structure consists of a 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine bicyclic system, which serves as the parent heterocycle. The numbering of the imidazo-pyridine ring follows IUPAC guidelines, with the bridgehead nitrogen at position 1 and the fused imidazole ring spanning positions 4 and 5.
Key substituents include:
- A 2-methoxyphenyl group attached to the tetrahydroimidazopyridine at position 4.
- A carboxamido linker (-NH-C(=O)-) at position 5 of the bicyclic system.
- A methyl benzoate moiety (methyl 2-aminobenzoate) connected via the carboxamido group.
The full systematic name is:
Methyl 2-[(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate
The structural representation (Figure 1) highlights the spatial arrangement of these groups, with the tetrahydroimidazopyridine adopting a chair-like conformation due to saturation at positions 4–7.
CAS Registry Number and Molecular Formula Validation
The molecular formula C22H24N4O4 is calculated based on the summation of atomic constituents:
- 22 carbon atoms (including aromatic rings and methyl groups)
- 24 hydrogen atoms
- 4 nitrogen atoms (imidazole and pyridine rings)
- 4 oxygen atoms (methoxy, carboxamido, and ester functionalities)
This matches the formula reported in analogous imidazopyridine derivatives. However, no CAS Registry Number is currently associated with this exact compound in public databases. Cross-referencing with structurally similar compounds (e.g., methyl 3-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate, CAS 1019108-05-4) reveals minor positional isomerism in the benzoate substituent. Such discrepancies underscore the need for precise structural verification when assigning identifiers.
Comparative Analysis of Alternative Naming Conventions in Chemical Databases
Database entries for this compound exhibit notable variations in nomenclature:
These discrepancies arise from divergent prioritization of IUPAC rules versus practicality in database entries. For instance, EvitaChem employs abbreviated terms like "imidazopyridinyl" rather than specifying the fusion positions ([4,5-c]). Such variations complicate cross-referencing and highlight the importance of structural representations alongside textual names.
The compound’s synonyms further illustrate this issue, including:
- Methyl 2-(4-(2-methoxybenzene)imidazopyridine-5-carboxamido)benzoate (non-IUPAC)
- 5-(2-Methoxybenzoyl)imidazopyridine methyl ester derivative (functional group-centric naming)
Standardization efforts, such as InChIKey generation (e.g., ZWIYEBIMFPQYDI-UHFFFAOYSA-N for related structures), partially mitigate these challenges by encoding structural uniqueness. However, inconsistent adoption across databases remains a barrier to unambiguous identification.
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 2-[[4-(2-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H22N4O4/c1-29-18-10-6-4-8-15(18)20-19-17(23-13-24-19)11-12-26(20)22(28)25-16-9-5-3-7-14(16)21(27)30-2/h3-10,13,20H,11-12H2,1-2H3,(H,23,24)(H,25,28) |
InChI Key |
HUKAVMIPFSXWCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CCN2C(=O)NC4=CC=CC=C4C(=O)OC)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroimidazopyridine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone. The methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a methoxy-substituted benzyl halide. The final step involves esterification to form the benzoate ester, typically using methanol and an acid catalyst under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The imidazopyridine core can be reduced to form a more saturated ring system.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, methyl 2-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacokinetic and pharmacodynamic properties, potentially leading to new treatments for diseases.
Industry
In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to form stable derivatives makes it a versatile component in material science.
Mechanism of Action
The mechanism by which methyl 2-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies, including molecular docking and in vitro assays, to elucidate.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs (Table 1) share the imidazo[4,5-c]pyridine core but differ in substituents, which critically influence physicochemical and biological properties.
Table 1: Structural and Inferred Properties of Selected Analogs
*Predicted values based on computational models and structural analogs.
Key Observations:
Lipophilicity : The target compound’s ester group increases its logP (3.2) compared to carboxylic acid derivatives (e.g., 495-77-2, logP 1.8), favoring passive diffusion across biological membranes .
Solubility : Carboxylic acid analogs (e.g., 444937-77-3) exhibit higher aqueous solubility (~0.8 mg/mL) than ester-containing compounds due to ionizable groups.
Morpholinyl Groups: The morpholine ring in 444937-77-3 improves solubility via polar interactions, a strategy often used in drug design to balance lipophilicity . Sulfonamides: Sulfonamide-containing analogs (e.g., 880809-62-1) may exhibit stronger enzyme inhibition due to their ability to mimic transition states .
Computational Insights
However, the absence of a free carboxylic acid group may reduce interactions with polar binding pockets compared to 495-77-2 .
Biological Activity
Methyl 2-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate (CAS Number: 1335331-42-4) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it features a methoxyphenyl group along with an imidazo[4,5-c]pyridine moiety. The presence of these groups suggests potential interactions with various biological targets.
Biological Activity Overview
1. Antiproliferative Activity:
Recent studies have indicated that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the sub-micromolar range against colon carcinoma cells (SW620) and other cancer types such as glioblastoma and pancreatic adenocarcinoma .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | SW620 (Colon) | 0.4 |
| Compound B | HeLa (Cervical) | 0.7 |
| Compound C | HCT-116 (Colorectal) | 1.8 |
| Methyl 2-(4-(2-methoxyphenyl)-...) | TBD | TBD |
2. Antibacterial Activity:
While the primary focus has been on antiproliferative effects, some studies have also examined antibacterial properties. Certain derivatives showed moderate activity against E. coli, indicating that modifications in the chemical structure can enhance or diminish antibacterial efficacy .
The biological activity of methyl 2-(4-(2-methoxyphenyl)-...) may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. For instance, imidazo[4,5-b]pyridines are known to inhibit kinases involved in cancer progression and inflammation .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of related compounds:
- Case Study 1: A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized and tested for antiproliferative activity against various cancer cell lines. The most promising derivatives exhibited IC50 values as low as 0.4 µM against colon cancer cells, highlighting the importance of structural modifications in enhancing biological activity .
- Case Study 2: Another study evaluated the antibacterial properties of imidazo[4,5-b]pyridine derivatives, finding that certain substitutions led to increased efficacy against E. coli with MIC values around 32 µM for select compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
